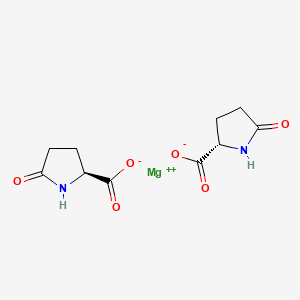
Magnesium pidolate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
A cyclized derivative of L-GLUTAMIC ACID. Elevated blood levels may be associated with problems of GLUTAMINE or GLUTATHIONE metabolism.
Aplicaciones Científicas De Investigación
1. Treatment for Pediatric Tension-Type Headache
Magnesium pidolate has been utilized in treating pediatric tension-type headache (TTH). Studies show that this compound administration can significantly reduce symptoms of episodic and chronic TTH in children and adolescents. This treatment demonstrated a significant decrease in headache symptoms and analgesic consumption, without significant changes in depression and anxiety levels (Grazzi et al., 2005); (Grazzi et al., 2007).
2. Bioavailability and Accessibility
This compound has been examined for its bioavailability and accessibility using in vitro models of intestinal cell barriers. It displayed higher cell viability compared to other magnesium salts and demonstrated significant absorption, indicating potential for improved magnesium delivery in the human organism (Kyselovič et al., 2021).
3. Neurological Applications
This compound's impact on the brain has been investigated, particularly regarding its regulation of metabolism, neurotransmission, and neuroinflammation. It showed promise in enhancing the levels of GABA receptors and BDNF, and in reducing NMDA receptor levels in brain organoids, potentially illuminating novel pathways explaining its neuroprotective role (Cazzaniga et al., 2022).
4. Effects on Vascular Function in Elderly Diabetic Patients
Oral this compound supplementation has been shown to improve endothelial function in elderly diabetic patients. This indicates its potential in enhancing vascular health and addressing complications associated with diabetes and hypertension (Barbagallo et al., 2010).
5. Fortification in Fermented Goat’s Milk
Research has explored the fortification of fermented goat's milk with organic magnesium salts, including this compound. This application aimed to create functional food products with enhanced nutritional profiles and improved sensory characteristics (Znamirowska et al., 2019).
Propiedades
Número CAS |
62003-27-4 |
|---|---|
Fórmula molecular |
C10H12MgN2O6 |
Peso molecular |
280.52 g/mol |
Nombre IUPAC |
magnesium;(2S)-5-oxopyrrolidine-2-carboxylate |
InChI |
InChI=1S/2C5H7NO3.Mg/c2*7-4-2-1-3(6-4)5(8)9;/h2*3H,1-2H2,(H,6,7)(H,8,9);/q;;+2/p-2/t2*3-;/m00./s1 |
Clave InChI |
JQAACYUZYRBHGG-QHTZZOMLSA-L |
SMILES isomérico |
C1CC(=O)N[C@@H]1C(=O)[O-].C1CC(=O)N[C@@H]1C(=O)[O-].[Mg+2] |
SMILES |
C1CC(=O)NC1C(=O)[O-].C1CC(=O)NC1C(=O)[O-].[Mg+2] |
SMILES canónico |
C1CC(=O)NC1C(=O)[O-].C1CC(=O)NC1C(=O)[O-].[Mg+2] |
| 135701-98-3 62003-27-4 |
|
Sinónimos |
5-Ketoproline 5-Oxoproline 5-Oxopyrrolidine-2-Carboxylic Acid Magnesium Pidolate Pidolate, Magnesium Pidolic Acid Pyroglutamate Pyroglutamic Acid Pyrrolidonecarboxylic Acid |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Benzo[b]thiophene-2-carboximidamide, 6-(benzoyloxy)-](/img/structure/B1645448.png)
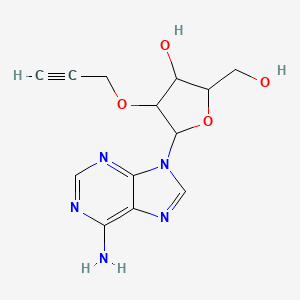
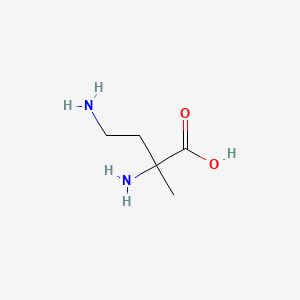
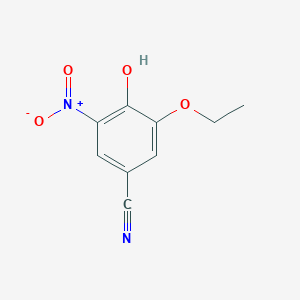
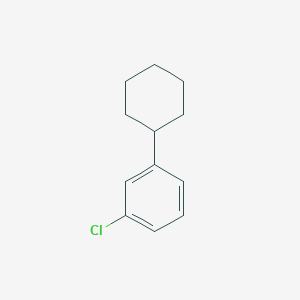
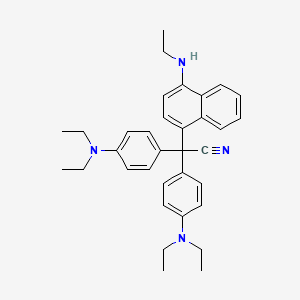
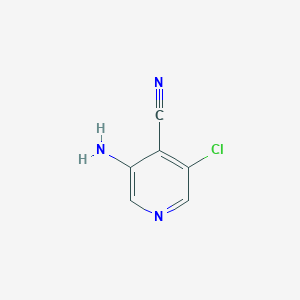
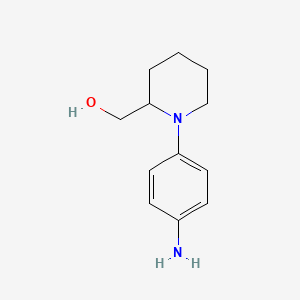
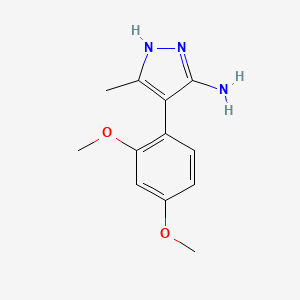
![2-[4-(4-Methoxyphenyl)-2-methyl-3-oxo-1,2,4-oxadiazolan-5-yl]acetic acid](/img/structure/B1645518.png)
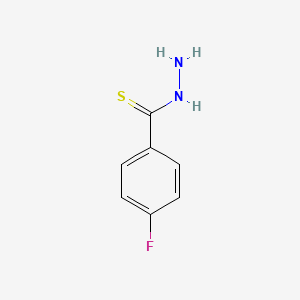
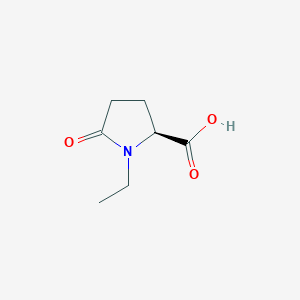
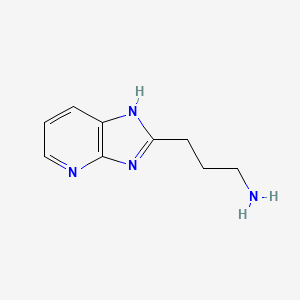
![4-[(3-Bromophenyl)amino]-6-methylcarbonyloxy-7-methoxyquinazoline](/img/structure/B1645538.png)
